1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine
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Overview
Description
1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is a heterocyclic compound that features a fused ring system combining a pyrazole and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine typically involves the annulation of the pyrazole ring to the thiazine ring. One common method includes the reaction of a pyrazole derivative with a thiazine precursor under specific conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as cesium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cesium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine include:
Uniqueness
This compound is unique due to its fused ring system, which combines the properties of both pyrazole and thiazine rings. This structural feature can confer distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with specific biological or material applications.
Properties
Molecular Formula |
C6H9N3S |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrazolo[4,3-b][1,4]thiazine |
InChI |
InChI=1S/C6H9N3S/c1-9-6-5(4-8-9)10-3-2-7-6/h4,7H,2-3H2,1H3 |
InChI Key |
VUUURFZVHRTZLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)SCCN2 |
Origin of Product |
United States |
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